H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

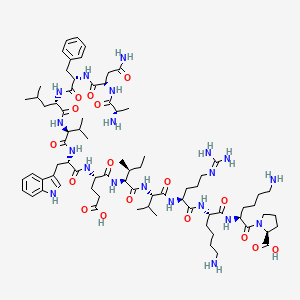

The compound H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH is a peptide composed of the amino acids alanine, asparagine, phenylalanine, leucine, valine, tryptophan, glutamic acid, isoleucine, valine, arginine, lysine, lysine, and proline. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the desired peptide are inserted into bacteria or yeast, which then express the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) for labeling.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Labeled peptides with fluorescent tags.

Wissenschaftliche Forschungsanwendungen

Peptides like H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH have diverse applications in scientific research:

Chemistry: Used as model compounds to study peptide bond formation and stability.

Biology: Serve as signaling molecules or substrates for enzymes in biochemical assays.

Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

Industry: Utilized in the development of biosensors and diagnostic tools.

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as:

Receptors: Binding to cell surface receptors to initiate signaling cascades.

Enzymes: Acting as substrates or inhibitors of enzymatic activity.

Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-NH2: Similar sequence but with an amide group at the C-terminus.

H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OCH3: Similar sequence but with a methoxy group at the C-terminus.

Uniqueness

The uniqueness of H-Ala-asn-phe-leu-val-trp-glu-ile-val-arg-lys-lys-pro-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus, which can influence its biological activity and interactions.

Biologische Aktivität

H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-OH is a synthetic peptide composed of 13 amino acids. This peptide is notable for its potential biological activities, which include roles in signaling pathways, enzymatic processes, and possible therapeutic applications. Understanding the biological activity of this compound is crucial for its application in research and medicine.

Composition and Structure

The peptide consists of the following amino acids:

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Alanine | Ala | 1 |

| Asparagine | Asn | 2 |

| Phenylalanine | Phe | 3 |

| Leucine | Leu | 4 |

| Valine | Val | 5 |

| Tryptophan | Trp | 6 |

| Glutamic Acid | Glu | 7 |

| Isoleucine | Ile | 8 |

| Valine | Val | 9 |

| Arginine | Arg | 10 |

| Lysine | Lys | 11 |

| Lysine | Lys | 12 |

| Proline | Pro | 13 |

The C-terminal amine group (OH) contributes to the peptide's solubility and stability, influencing its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding : The peptide may interact with cell surface receptors, initiating intracellular signaling cascades that can influence cellular responses such as proliferation, differentiation, or apoptosis.

- Enzymatic Activity : It can act as a substrate or inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.

- Ion Channel Modulation : The peptide may affect ion channel activity, thereby altering membrane potential and cellular excitability.

Biological Activities

Research has shown that peptides similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Certain peptides have demonstrated the ability to inhibit bacterial growth and biofilm formation.

- Antioxidant Activity : Peptides can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of similar peptides:

- A study on marine-derived peptides showed significant antihypertensive and antioxidant effects, suggesting that structural features similar to those in this compound could confer similar activities .

- Research on peptide analogs indicated that specific amino acid sequences could enhance ACE-inhibitory effects, which are pertinent for cardiovascular health .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-NH2 | Amide group at C-terminus | Similar signaling properties |

| H-Ala-Asn-Phe-Leu-Val-Trp-Glu-Ile-Val-Arg-Lys-Lys-Pro-OCH3 | Methoxy group at C-terminus | Altered solubility |

The presence of a free carboxyl group in this compound may enhance its interaction with biological targets compared to its analogs.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H122N20O17/c1-10-44(8)63(74(111)95-62(43(6)7)72(109)88-51(28-20-34-84-77(82)83)65(102)86-50(26-16-18-32-78)66(103)89-53(27-17-19-33-79)75(112)97-35-21-29-58(97)76(113)114)96-67(104)52(30-31-60(99)100)87-69(106)56(38-47-40-85-49-25-15-14-24-48(47)49)93-73(110)61(42(4)5)94-71(108)54(36-41(2)3)91-68(105)55(37-46-22-12-11-13-23-46)92-70(107)57(39-59(81)98)90-64(101)45(9)80/h11-15,22-25,40-45,50-58,61-63,85H,10,16-21,26-39,78-80H2,1-9H3,(H2,81,98)(H,86,102)(H,87,106)(H,88,109)(H,89,103)(H,90,101)(H,91,105)(H,92,107)(H,93,110)(H,94,108)(H,95,111)(H,96,104)(H,99,100)(H,113,114)(H4,82,83,84)/t44-,45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLDYJFNKAUGHT-HOLLTSQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H122N20O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1599.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.